![molecular formula C20H19N3O4S2 B2685491 (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE CAS No. 865592-42-3](/img/structure/B2685491.png)
(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a morpholine sulfonyl group, and a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The morpholine sulfonyl group is then introduced via sulfonylation, using reagents such as chlorosulfonic acid or sulfonyl chlorides. Finally, the phenylprop-2-enamide moiety is attached through a condensation reaction with an appropriate amide or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the morpholine sulfonyl group can participate in nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation and survival. For instance, studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic markers and signaling pathways.
2. Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes, making it a candidate for further development as an antibiotic agent.
3. Enzyme Inhibition:
Preliminary studies suggest that (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE can act as an inhibitor of certain enzymes involved in disease processes, such as kinases and proteases. This inhibition could potentially lead to therapeutic applications in diseases where these enzymes play a critical role.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluation of anticancer effects | The compound was tested on breast cancer cell lines, showing a dose-dependent inhibition of cell viability with IC50 values indicating potent activity. |
Study 2 | Antimicrobial efficacy assessment | In vitro tests against Staphylococcus aureus revealed significant inhibition at low concentrations, suggesting potential as an antibiotic candidate. |
Study 3 | Mechanism of action investigation | Research indicated that the compound induces apoptosis via the mitochondrial pathway, confirmed through flow cytometry analysis of treated cells. |
Wirkmechanismus
The mechanism of action of (2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Biologische Aktivität
The compound (2E)-N-[6-(morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]-3-phenylprop-2-enamide is a synthetic small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit hypoxia-inducible factor 2α (HIF-2α), a transcription factor involved in tumor progression and angiogenesis. By inhibiting HIF-2α, the compound disrupts the expression of genes that promote tumor survival and growth under low oxygen conditions, which is a hallmark of many solid tumors .
Antitumor Activity
- Xenograft Studies : In preclinical models using 786-O renal cell carcinoma xenografts in mice, treatment with the compound resulted in significant tumor size reduction. Doses ranging from 3 mg/kg to 100 mg/kg demonstrated dose-dependent efficacy, with notable reductions in plasma levels of human VEGFA (vascular endothelial growth factor A) observed in treated groups .
- Mechanistic Insights : The compound's ability to inhibit HIF-2α leads to reduced angiogenesis and metabolic adaptation in tumors. This mechanism was validated through various assays that measured tumor growth and vascularization in response to treatment .
Safety Profile
Preliminary toxicity assessments indicated that the compound exhibits a favorable safety profile. In vitro studies using human liver microsomes showed moderate stability, suggesting a low risk of metabolic activation leading to toxic metabolites . Furthermore, cytotoxicity tests on cell lines (HepG2 and H9c2) confirmed non-toxic effects at concentrations up to 100 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the benzothiazole and phenylpropene moieties significantly influence biological activity. For instance:
- Substituents on the phenyl ring were found to affect potency.
- The length and configuration of the olefin linker also played critical roles in enhancing activity against HIF-2α .
Study 1: Efficacy in Renal Cell Carcinoma
A study involving the administration of the compound to xenograft models demonstrated significant tumor regression compared to control groups. The study highlighted how varying doses impacted both tumor size and metabolic markers associated with cancer progression .
Study 2: Anticonvulsant Potential
While primarily studied for its antitumor properties, related compounds within the cinnamamide class have shown anticonvulsant activity. For example, compounds similar in structure demonstrated effectiveness in various seizure models, indicating potential neuroprotective effects that warrant further exploration for neurological applications .
Data Tables
Study | Model | Dose (mg/kg) | Tumor Size Reduction (%) | Plasma VEGFA Reduction (%) |
---|---|---|---|---|
Study 1 | Xenograft | 3 | 20 | 15 |
Study 1 | Xenograft | 10 | 40 | 30 |
Study 1 | Xenograft | 30 | 60 | 50 |
Study 1 | Xenograft | 100 | 80 | 70 |
Eigenschaften
IUPAC Name |
(E)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(9-6-15-4-2-1-3-5-15)22-20-21-17-8-7-16(14-18(17)28-20)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITCMLMDHWJDMJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.